molecular formula C24H26N4O2S B14721503 N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide CAS No. 5457-17-0

N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide

Cat. No.: B14721503
CAS No.: 5457-17-0
M. Wt: 434.6 g/mol
InChI Key: XJIDPSLTNBKHTD-UHFFFAOYSA-N
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Description

N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide is a complex organic compound characterized by its unique structure, which includes cinnamylideneamino and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide typically involves multi-step organic reactions. One common method includes the reaction of cinnamaldehyde with an amine to form the cinnamylideneamino group. This intermediate is then reacted with a carbamoyl chloride derivative under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(Cinnamylideneamino)-2-[(cinnamylideneamino)carbamoylmethylsulfanyl]acetamide
  • N-(Cinnamylideneamino)fluorene
  • N-(Cinnamylideneamino)quinoline

Uniqueness

N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its combination of cinnamylideneamino and carbamoyl groups provides a versatile platform for various chemical modifications and applications .

Properties

CAS No.

5457-17-0

Molecular Formula

C24H26N4O2S

Molecular Weight

434.6 g/mol

IUPAC Name

N-(cinnamylideneamino)-3-[3-(2-cinnamylidenehydrazinyl)-3-oxopropyl]sulfanylpropanamide

InChI

InChI=1S/C24H26N4O2S/c29-23(27-25-17-7-13-21-9-3-1-4-10-21)15-19-31-20-16-24(30)28-26-18-8-14-22-11-5-2-6-12-22/h1-14,17-18H,15-16,19-20H2,(H,27,29)(H,28,30)

InChI Key

XJIDPSLTNBKHTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CCSCCC(=O)NN=CC=CC2=CC=CC=C2

Origin of Product

United States

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